![molecular formula C20H17N3O5S B2834409 (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1298036-06-2](/img/structure/B2834409.png)
(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
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Overview
Description
The compound “(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate” is a chemical compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and one nitrogen atom . The compound also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of isoxazolines, such as this compound, often involves the use of 1,3-dipolar cycloaddition, double bond migration, metathesis, and nitrile oxide (including in situ-generated nitrile oxide) as dipoles . Allyl compounds play the role of dipolarophile precursors in these reactions .Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring and a pyrazole ring, both of which are five-membered rings. The isoxazole ring contains three carbon atoms and one oxygen and one nitrogen atom, while the pyrazole ring contains three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition, double bond migration, metathesis, and the use of nitrile oxide . These reactions can be either concerted or stepwise, and their regio- and stereoselectivity are important considerations .Scientific Research Applications
- The isoxazole motif plays a crucial role in antifungal drugs. For instance, micafungin (marketed as Mycamine®) contains a 3,5-diaryl-substituted isoxazole moiety as a side chain. Micafungin is effective against Candida and Aspergillus-caused dermatomycosis .
- Isoxazoles are valuable intermediates in organic synthesis. Researchers have developed various approaches to synthesize isoxazoles due to their relevance in natural product synthesis and pharmaceuticals .
- Isoxazole derivatives are found in several biologically active compounds. Examples include the antibiotic sulfamethoxazole , the nonsteroidal anti-inflammatory drug isoxicam , and the immunosuppressive drug leflunomide .
- Although not directly related to this compound, naturally occurring isoxazoles like ibotenate and muscimol have psychoactive effects. Muscimol, an analog of γ-aminobutyric acid (GABA), acts as an agonist for GABA A receptors, leading to sedative-hypnotic and hallucinogenic effects .
- Researchers have conceptualized consecutive multicomponent syntheses of heterocycles based on catalytic formation of alkynones as central intermediates .
- Modified conditions of the Sonogashira alkynylation allow straightforward access to alkynones, which can be employed in coupling – 1,3-dipolar cycloaddition sequences to yield 4-acylisoxazoles with diverse substitution patterns .
Antifungal Agents
Organic Synthesis
Biologically Active Compounds
Neuropharmacology
Multicomponent Syntheses
Hybrid Compounds
Future Directions
Isoxazolines have broad utility in medicine, agriculture, and other fields . The development of new methods for their synthesis, including the use of 1,3-dipolar cycloaddition, remains an important area of research . Further studies could also explore the biological activity of this compound and its potential applications.
properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-25-16-6-5-12(8-18(16)26-2)17-9-13(23-28-17)11-27-20(24)15-10-14(21-22-15)19-4-3-7-29-19/h3-10H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZPPFZQMQBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=NNC(=C3)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate |
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